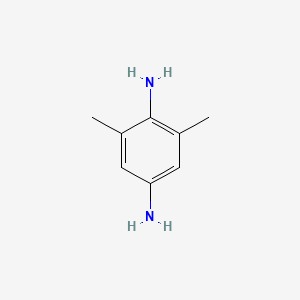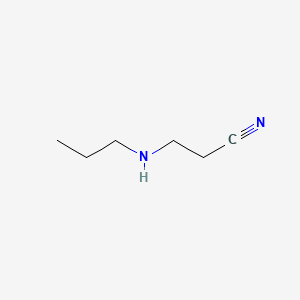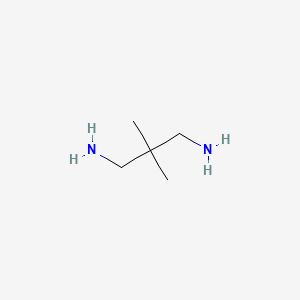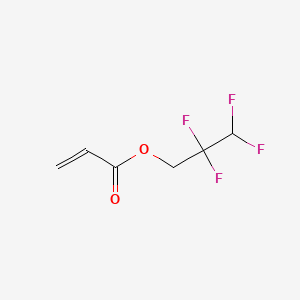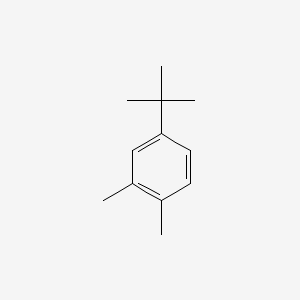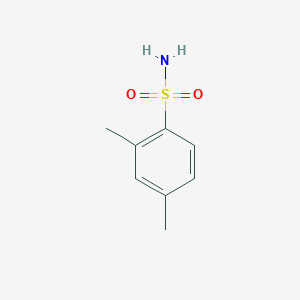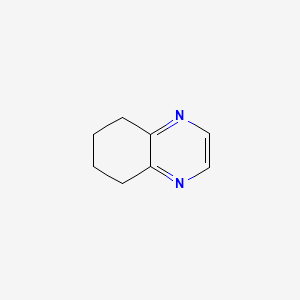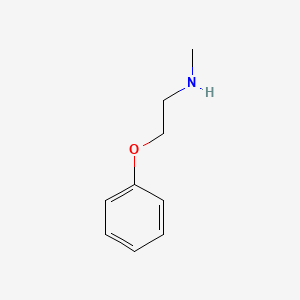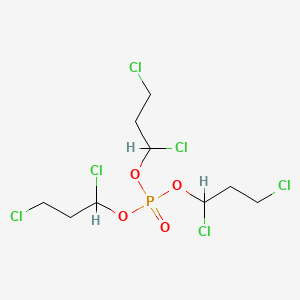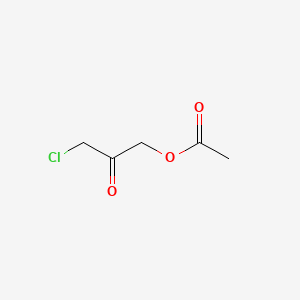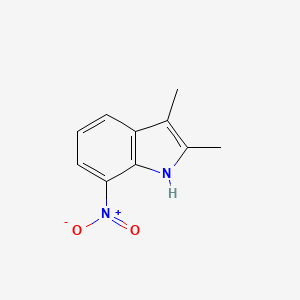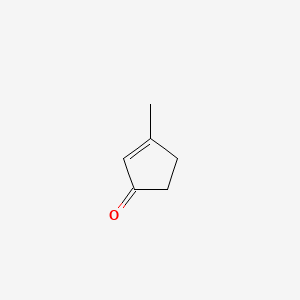
3-Methyl-2-cyclopenten-1-on
Übersicht
Beschreibung
3-Methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H8O. It is a cyclic ketone with a five-membered ring structure, where a methyl group is attached to the second carbon of the cyclopentenone ring. This compound is known for its distinctive aroma and is often used in flavoring and fragrance applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Methyl-2-cyclopenten-1-one are not mentioned in the search results, it is a component of smoke flavoring , suggesting potential applications in food science and technology. It also has anti-inflammatory effects , indicating possible uses in medical and health-related research.
Biochemische Analyse
Biochemical Properties
3-Methyl-2-cyclopenten-1-one is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the reduction and oxidation processes. For instance, it undergoes reduction in the presence of triethylammonium formate and a palladium catalyst to form a saturated ketone . Additionally, it participates in hydrosilation reactions catalyzed by tris(pentafluorophenyl)borane, leading to complex mixtures of addition products and oligomers . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
3-Methyl-2-cyclopenten-1-one has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anti-inflammatory effects, which can impact cellular signaling pathways related to inflammation . Additionally, its presence in coffee and its ability to scavenge peroxynitrite suggest its role in protecting cells from oxidative stress . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 3-Methyl-2-cyclopenten-1-one involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its reduction in the presence of a palladium catalyst indicates its ability to interact with metal ions and facilitate electron transfer reactions . Furthermore, its role in hydrosilation reactions suggests its involvement in forming covalent bonds with silicon-containing compounds . These molecular interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-cyclopenten-1-one can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can lead to degradation products that may have different biochemical properties. Long-term studies have shown that the compound can maintain its activity over extended periods, but its degradation products need to be monitored to ensure consistent results . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Methyl-2-cyclopenten-1-one vary with different dosages in animal models. Studies have shown that at low doses, the compound can have beneficial effects, such as anti-inflammatory properties . At higher doses, it may exhibit toxic or adverse effects. For instance, the European Food Safety Authority has established safe concentration levels for the compound in animal feed, indicating that it is safe only at concentrations below the proposed use levels (0.5 mg/kg for cattle, salmonids, and non-food producing animals, and 0.3 mg/kg for pigs and poultry) . These dosage effects are critical for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
3-Methyl-2-cyclopenten-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. It is an endogenous metabolite, suggesting its role in natural metabolic processes . The compound’s involvement in oxidation and reduction reactions indicates its participation in metabolic flux, affecting the levels of other metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Methyl-2-cyclopenten-1-one within cells and tissues involve specific transporters and binding proteins. The compound’s relatively low molecular weight and lipophilic nature allow it to diffuse across cell membranes easily. It can accumulate in certain tissues, influencing its localization and activity . These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
3-Methyl-2-cyclopenten-1-one’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with metal ions and participation in electron transfer reactions suggest its localization in mitochondria, where such processes are prevalent . Understanding its subcellular localization is crucial for elucidating its precise biochemical role.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-cyclopenten-1-one can be synthesized through various methods. One common method involves the cyclization of 3-methyl-1,5-hexadiene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures around 50-100°C and atmospheric pressure .
Another method involves the oxidation of 3-methylcyclopentene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the formation of the ketone .
Industrial Production Methods
In industrial settings, 3-Methyl-2-cyclopenten-1-one is often produced through the catalytic hydrogenation of 3-methyl-2-cyclopentenone. This process involves the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures. The reaction is highly efficient and yields a high purity product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-cyclopentenone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form 3-methylcyclopentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-cyclopentenone.
Reduction: 3-Methylcyclopentanol.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A similar cyclic ketone with a five-membered ring but without the methyl group.
3-Methyl-2-cyclopentenone: An oxidized form of 3-Methyl-2-cyclopenten-1-one with a double bond in the ring.
3-Methylcyclopentanol: A reduced form of 3-Methyl-2-cyclopenten-1-one with an alcohol group instead of a ketone.
Uniqueness
3-Methyl-2-cyclopenten-1-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions, combined with its pleasant aroma, makes it valuable in both scientific research and industrial applications .
Eigenschaften
IUPAC Name |
3-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCCBPDEADMNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062629 | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.975 | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2758-18-1 | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-CYCLOPENTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7RSW7273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-2-cyclopenten-1-one?
A1: 3-Methyl-2-cyclopenten-1-one has the molecular formula C6H8O and a molecular weight of 96.13 g/mol.
Q2: Is there any spectroscopic data available for 3-Methyl-2-cyclopenten-1-one?
A2: Yes, researchers have used various spectroscopic techniques to characterize 3-Methyl-2-cyclopenten-1-one. NMR spectroscopy, specifically 1H and 13C NMR, has been used to analyze the structure and confirm the product formation in various reactions. [, , , , ] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been extensively used to identify and quantify 3-Methyl-2-cyclopenten-1-one in complex mixtures, such as cigarette smoke condensate [], sesame oil [], and wood pyrolysis liquids. [, , ] Infrared spectroscopy (IR) has also been used to confirm the structure of the compound. []
Q3: Is there information available on the stability of 3-Methyl-2-cyclopenten-1-one under different conditions?
A3: Research suggests that 3-Methyl-2-cyclopenten-1-one can be susceptible to self-aldol condensation, especially at elevated temperatures used in catalytic reactions like ketonization. [] Its stability may also be influenced by factors like pH, solvent, and the presence of other reactive species. Further studies are needed to comprehensively understand its stability profile under various conditions.
Q4: What is the significance of 3-Methyl-2-cyclopenten-1-one in Diels-Alder reactions?
A4: 3-Methyl-2-cyclopenten-1-one has been shown to be a valuable reactant in Diels-Alder reactions, particularly under high pressure conditions and in the presence of Lewis acid catalysts like EtAlCl2. This approach allows for the regioselective and diastereoselective synthesis of complex molecules, including the steroid skeleton. [, , ]
Q5: Can 3-Methyl-2-cyclopenten-1-one be synthesized from renewable resources?
A5: Yes, recent research has focused on sustainable routes to produce 3-Methyl-2-cyclopenten-1-one from bio-based platforms. One approach involves the conversion of 2,5-hexanedione (a platform chemical obtainable from cellulose) to 3-Methyl-2-cyclopenten-1-one via a three-step process involving aldol condensation, chemoselective hydrogenation, and dehydration. [] This sustainable route opens possibilities for producing high-energy density jet fuels and other valuable materials from renewable feedstocks.
Q6: Where is 3-Methyl-2-cyclopenten-1-one naturally found?
A6: 3-Methyl-2-cyclopenten-1-one is a naturally occurring compound found in various sources. It contributes to the distinct aroma profiles of heated oak used in barrel making [], sesame oil [], and bamboo vinegar. [] It is also a significant component in the essential oil of Qiancao roots, which exhibits antibacterial activity against foodborne pathogens. []
Q7: What is the role of 3-Methyl-2-cyclopenten-1-one in cigarette smoke?
A7: Research has identified 3-Methyl-2-cyclopenten-1-one as one of the compounds responsible for the roasted sweet aroma in mainstream cigarette smoke. [] Its quantification and odor activity assessment provide valuable insights into the sensory perception of cigarette smoke.
Q8: Can 3-Methyl-2-cyclopenten-1-one be used as a building block in organic synthesis?
A8: Yes, the unique reactivity of 3-Methyl-2-cyclopenten-1-one makes it a valuable building block in organic synthesis. For example, it serves as a starting material in the synthesis of allethrolone, an important intermediate in the production of the insecticide allethrin. [] Furthermore, it has been utilized in the total synthesis of complex natural products like (-)-terpestacin, a promising anti-cancer and anti-HIV agent. []
Q9: Does 3-Methyl-2-cyclopenten-1-one exhibit any biological activity?
A9: While limited research is available on the direct biological activity of 3-Methyl-2-cyclopenten-1-one, it's important to note that this compound is a constituent of essential oils and plant extracts that exhibit notable biological activities. For instance, the essential oil from Qiancao roots, in which 3-Methyl-2-cyclopenten-1-one is a significant component, displays potent antibacterial activity against Bacillus cereus. [] Further investigation is needed to fully understand the compound's individual contribution to the observed biological effects.
Q10: What are the potential applications of 3-Methyl-2-cyclopenten-1-one in the pharmaceutical industry?
A10: The use of 3-Methyl-2-cyclopenten-1-one as a building block in the synthesis of allethrolone [] highlights its potential in the pharmaceutical and agrochemical industries. The development of novel insecticides and other bioactive compounds based on 3-Methyl-2-cyclopenten-1-one derivatives warrants further exploration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



